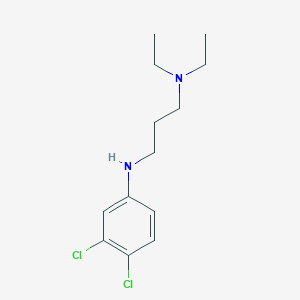![molecular formula C8H22BrGaSi2 B14454278 [(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) CAS No. 74251-17-5](/img/structure/B14454278.png)
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) is a chemical compound characterized by the presence of bromine, gallium, and silicon atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) typically involves the reaction of gallium trichloride with trimethylsilylmethyl lithium in the presence of a brominating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of [(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like distillation or crystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxides and other by-products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gallium oxides, while substitution reactions can produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of [(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) involves its interaction with molecular targets through its bromine and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these processes are complex and depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Used for derivatization in analytical chemistry.
Trimethylsilylmethyl lithium: A reagent used in the synthesis of organosilicon compounds.
Uniqueness
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) is unique due to the presence of gallium and bromine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
74251-17-5 |
|---|---|
Formule moléculaire |
C8H22BrGaSi2 |
Poids moléculaire |
324.06 g/mol |
Nom IUPAC |
[bromo(trimethylsilylmethyl)gallanyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C4H11Si.BrH.Ga/c2*1-5(2,3)4;;/h2*1H2,2-4H3;1H;/q;;;+1/p-1 |
Clé InChI |
GCTNLWKEPGJTKH-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C[Ga](C[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
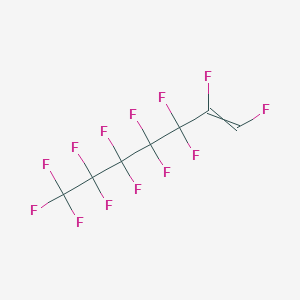
![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
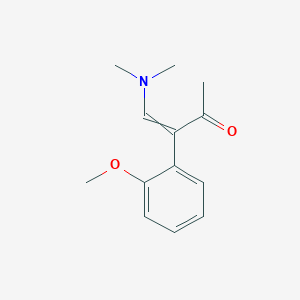
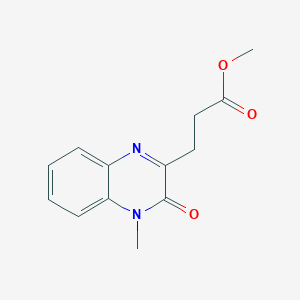
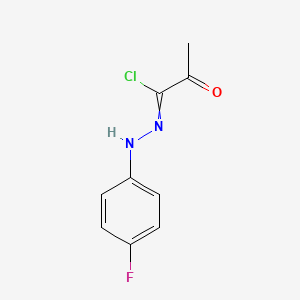
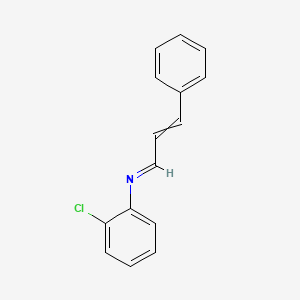
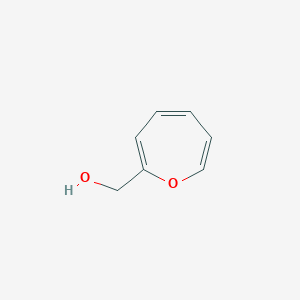

![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)

